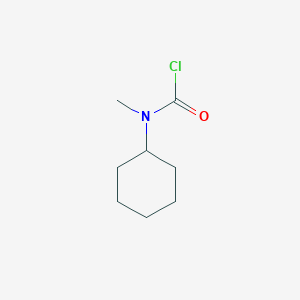

N-cyclohexyl-N-methylcarbamoyl chloride

CAS No.: 35028-38-7

Cat. No.: VC7350268

Molecular Formula: C8H14ClNO

Molecular Weight: 175.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35028-38-7 |

|---|---|

| Molecular Formula | C8H14ClNO |

| Molecular Weight | 175.66 |

| IUPAC Name | N-cyclohexyl-N-methylcarbamoyl chloride |

| Standard InChI | InChI=1S/C8H14ClNO/c1-10(8(9)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |

| Standard InChI Key | BZWYKPFEWYJQJZ-UHFFFAOYSA-N |

| SMILES | CN(C1CCCCC1)C(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

N-Cyclohexyl-N-methylcarbamoyl chloride has the molecular formula , with a molar mass of 175.65 g/mol. The SMILES notation delineates its structure: a methyl group () and a cyclohexyl ring () attached to the nitrogen atom, which is bonded to a carbonyl chloride () group .

Spectroscopic and Computational Data

The InChIKey uniquely identifies its stereochemical and connectivity features . Predicted collision cross-section (CCS) values for adducts, such as (136.4 Ų) and (146.9 Ų), suggest its behavior in mass spectrometry . These metrics are critical for analytical identification in complex mixtures.

Table 1: Predicted Collision Cross-Section (CCS) Values for Common Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| 176.08367 | 136.4 | |

| 198.06561 | 146.9 | |

| 174.06911 | 139.0 |

Synthetic Methodologies

Phosgene-Based Synthesis

A primary route involves reacting N-cyclohexyl-N-methylamine with phosgene (). For example, in a patented method, trichloromethylsulfenyl chloride and methylamine are treated with phosgene in benzene to yield N-methylcarbamoyl chloride derivatives . The general reaction scheme is:

where and . This method requires strict temperature control (0–8°C) to mitigate side reactions.

Triphosgene as a Safer Alternative

Recent advancements employ triphosgene () to minimize phosgene’s hazards. In a PCT application, amines react with triphosgene in dichloromethane with sodium bicarbonate, yielding carbamoyl chlorides in >90% purity . This method avoids gaseous phosgene, enhancing operational safety.

Table 2: Comparison of Synthetic Methods

Physicochemical Properties

Reactivity and Stability

Carbamoyl chlorides are highly electrophilic at the carbonyl carbon, making them prone to nucleophilic attack by amines, alcohols, and water. N-Cyclohexyl-N-methylcarbamoyl chloride hydrolyzes explosively in aqueous media to form , HCl, and the corresponding urea . Stabilization requires anhydrous conditions and storage at ≤0°C.

Applications in Organic Synthesis

Agrochemical Intermediates

In US Patent 4,012,436, analogous carbamoyl chlorides are condensed with benzofuranols to synthesize insecticides like N-methyl-N-trichloromethylthio-2,3-dihydro-2,2-dimethyl-7-benzofuranyl carbamate . The cyclohexyl group enhances lipophilicity, improving pesticidal activity.

Pharmaceutical Building Blocks

Carbamoyl chlorides are precursors to ureas and carbamates, which are prevalent in drug discovery. For instance, reaction with amines yields substituted ureas, a scaffold in kinase inhibitors .

Analytical Characterization

Spectroscopic Techniques

-

NMR: NMR would show signals for the carbonyl carbon (~155 ppm) and cyclohexyl carbons (~25–35 ppm).

-

MS: High-resolution mass spectrometry (HRMS) of at m/z 176.08367 confirms molecular identity .

Chromatographic Methods

Reverse-phase HPLC using a C18 column and acetonitrile/water gradients is optimal for purity assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume